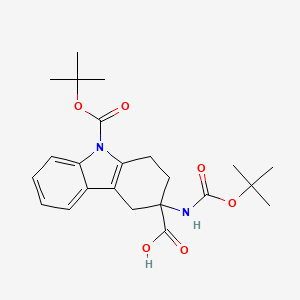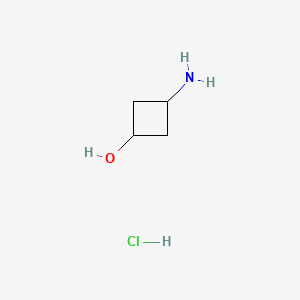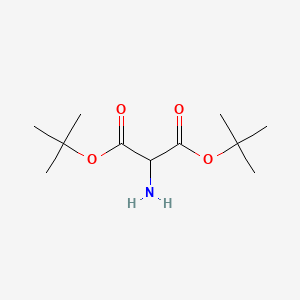
(4Z,10Z)-Tetradecadienyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,10Z)-Tetradecadienyl Acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. This compound is characterized by its two double bonds located at the 4th and 10th positions in the tetradecadienyl chain, both in the Z configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,10Z)-Tetradecadienyl Acetate typically involves the use of lithium in liquid ammonia (Li/liq. NH3) as a reducing agent. This method is efficient for creating the conjugated diene system present in the compound . The reaction conditions often include low temperatures to maintain the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Tetradecadienoic acid.
Reduction: Tetradecadienyl alcohol.
Substitution: Various substituted tetradecadienyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Acts as a pheromone in insect behavior studies, particularly in pest control research.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of pheromone traps for pest management in agriculture.
Wirkmechanismus
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate as a pheromone involves binding to specific olfactory receptors in insects. This binding triggers a signal transduction pathway that leads to behavioral changes such as attraction or aggregation. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E,10Z)-Tetradecadienyl Acetate: Similar structure but with an E configuration at the 4th position.
(4Z,10Z,12E)-Tetradecadienyl Acetate: Contains an additional double bond at the 12th position.
(4Z,10Z)-Hexadecadienyl Acetate: Similar structure with a longer carbon chain.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both the 4th and 10th positions is essential for its recognition by insect olfactory receptors, making it highly specific in its action .
Eigenschaften
CAS-Nummer |
107433-75-0 |
|---|---|
Molekularformel |
C₁₆H₂₈O₂ |
Molekulargewicht |
252.39 |
Synonyme |
(Z,Z)-4,10-Tetradecadien-1-ol Acetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



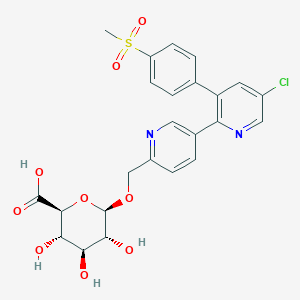


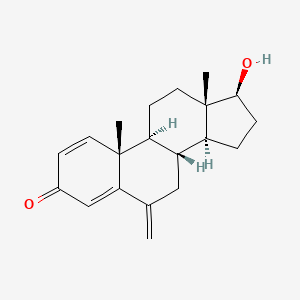
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
